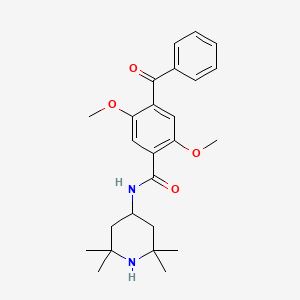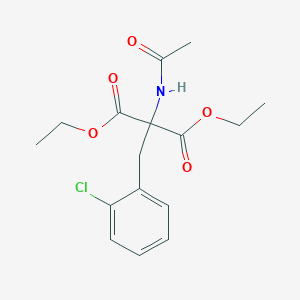![molecular formula C12H13N3O3S2 B5124350 N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5124350.png)
N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, commonly known as MTSEA, is a chemical compound widely used in scientific research. It belongs to the class of sulfhydryl-reactive compounds and is used to modify proteins and other biomolecules. MTSEA has been extensively studied for its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
MTSEA is a sulfhydryl-reactive compound that selectively modifies cysteine residues in proteins. It reacts with the thiol group of cysteine residues to form a covalent bond, which can lead to changes in protein structure and function. The reaction between MTSEA and cysteine residues is highly specific, as it requires the presence of a neighboring amino acid that stabilizes the reactive intermediate. This specificity allows researchers to selectively modify specific cysteine residues in proteins, which can provide insights into protein structure and function.
Biochemical and Physiological Effects
MTSEA has been shown to have a wide range of biochemical and physiological effects. It can modify the activity, stability, and interactions of proteins, which can lead to changes in cellular signaling pathways, ion transport, and membrane potential. MTSEA has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and excitotoxicity. In addition, MTSEA has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MTSEA has several advantages for lab experiments. It is a highly specific tool for studying protein structure and function, as it can selectively modify cysteine residues in proteins. It is also a relatively small molecule, which allows it to penetrate cell membranes and interact with intracellular proteins. However, MTSEA has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, MTSEA can modify multiple cysteine residues in a protein, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of MTSEA in scientific research. One area of focus is the development of new derivatives of MTSEA that can selectively modify different amino acid residues in proteins. Another area of focus is the use of MTSEA in combination with other techniques, such as mass spectrometry and X-ray crystallography, to study protein structure and function. Finally, the use of MTSEA in animal models of disease, such as neurodegenerative diseases and inflammatory disorders, could provide insights into the role of specific proteins in these conditions.
Méthodes De Synthèse
MTSEA can be synthesized by reacting 2-chloroacetyl chloride with 2-amino-4-methylthiazole in the presence of a base. The resulting intermediate is then reacted with 4-methylphenylamine and sodium sulfite to yield MTSEA. The purity of the compound can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
MTSEA is widely used in scientific research as a tool to study protein structure and function. It is used to modify cysteine residues in proteins, which can lead to changes in protein activity, stability, and interactions. MTSEA is also used to study ion channels, transporters, and receptors, as it can modify specific cysteine residues that are involved in the function of these proteins. In addition, MTSEA is used to study the conformational changes that occur in proteins during ligand binding, as it can selectively modify cysteine residues that are involved in these changes.
Propriétés
IUPAC Name |
N-[5-[(4-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-8-3-5-10(6-4-8)15-20(17,18)11-7-13-12(19-11)14-9(2)16/h3-7,15H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBFJCLXWCIETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(4-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)




![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)


![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)
![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5124395.png)